DS17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

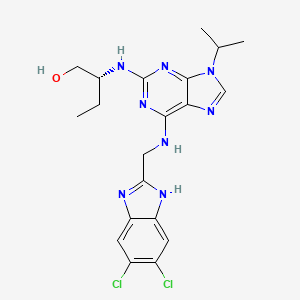

Molecular Formula |

C20H24Cl2N8O |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |

InChI |

InChI=1S/C20H24Cl2N8O/c1-4-11(8-31)25-20-28-18(17-19(29-20)30(9-24-17)10(2)3)23-7-16-26-14-5-12(21)13(22)6-15(14)27-16/h5-6,9-11,31H,4,7-8H2,1-3H3,(H,26,27)(H2,23,25,28,29)/t11-/m1/s1 |

InChI Key |

NIAQZRDKVVUEMV-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Multi-Targeted Kinase Inhibitor DS17 (Dasatinib): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS17, widely known as Dasatinib, is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its intricate mechanism of action and broad target profile have made it a subject of extensive research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Dasatinib, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with resistance or intolerance to first-generation TKIs like imatinib.[1] Its mechanism of action is centered on the inhibition of the constitutively active BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[2] However, the therapeutic utility of Dasatinib extends beyond BCR-ABL inhibition due to its ability to engage a wider range of kinase targets.[3][4] This guide will dissect the multifaceted interactions of Dasatinib with its targets and the subsequent downstream signaling consequences.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2] A key distinction from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[2][3]

Primary Target: BCR-ABL Kinase

The primary therapeutic target of Dasatinib is the BCR-ABL tyrosine kinase.[2] In CML and Ph+ ALL, the chromosomal translocation t(9;22) creates the Philadelphia chromosome, leading to the expression of the BCR-ABL fusion protein with deregulated kinase activity.[2] This aberrant kinase continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and survival.[2] Dasatinib potently inhibits BCR-ABL kinase activity, leading to the induction of apoptosis in malignant cells.[2][5]

Secondary and Off-Target Kinases

Beyond BCR-ABL, Dasatinib inhibits a spectrum of other tyrosine kinases at nanomolar concentrations, contributing to both its therapeutic effects and potential side effects.[3][4]

Table 1: Key Kinase Targets of Dasatinib

| Kinase Family | Specific Targets | Cellular Functions |

| ABL Family | ABL1, ABL2 | Cell differentiation, division, adhesion, and stress response |

| SRC Family | SRC, LCK, YES, FYN | Cell growth, proliferation, migration, and survival |

| Tec Family | Tec, Btk | B-cell signaling and development |

| Receptor Tyrosine Kinases | c-KIT, PDGFRα, PDGFRβ, EPHA2, DDR1, DDR2 | Cell growth, differentiation, and angiogenesis |

Signaling Pathways Modulated by Dasatinib

Dasatinib's inhibition of multiple kinases leads to the modulation of several critical intracellular signaling pathways.

BCR-ABL Signaling Pathway

Dasatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking the activation of downstream pathways crucial for leukemic cell survival and proliferation, including:

-

RAS/MAPK Pathway: Involved in cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.

-

JAK/STAT Pathway: Contributes to cell growth and survival.[8][9]

SRC Family Kinase (SFK) Signaling

Dasatinib is a potent inhibitor of SFKs, which are involved in various cellular processes, including proliferation, migration, and survival.[9] Inhibition of SFKs by Dasatinib can lead to reduced tumor growth and metastasis in solid tumors where SFKs are overexpressed or hyperactivated.[10]

Unfolded Protein Response (UPR) Pathway

Recent studies have shown that Dasatinib can regulate the Unfolded Protein Response (UPR) mechanism, which is activated by endoplasmic reticulum (ER) stress and plays a role in cancer progression and therapy resistance.[11] Dasatinib has been shown to decrease the expression of UPR-related genes, suggesting another mechanism for its anti-cancer activity.[11]

Quantitative Data from Clinical Trials

The efficacy of Dasatinib has been demonstrated in several key clinical trials. The following tables summarize comparative data from studies involving patients with chronic phase CML.

Table 2: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (DASISION Trial - 5-Year Follow-up)

| Response Metric | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | p-value |

| Complete Cytogenetic Response (CCyR) | 84% | 69% | 0.04 |

| Major Molecular Response (MMR) | 76% | 64% | 0.0022 |

| Progression-Free Survival (PFS) | 85% | 86% | NS |

| Overall Survival (OS) | 91% | 90% | NS |

Table 3: Efficacy of Dasatinib vs. High-Dose Imatinib in Imatinib-Resistant CML-CP (START-R Trial - 2-Year Follow-up)

| Response Metric | Dasatinib (70 mg twice daily) | High-Dose Imatinib (800 mg daily) | p-value |

| Complete Hematologic Response (CHR) | 93% | 82% | 0.034 |

| Major Cytogenetic Response (MCyR) | 53% | 33% | 0.017 |

| Complete Cytogenetic Response (CCyR) | 44% | 18% | 0.0025 |

| Major Molecular Response (MMR) | 29% | 12% | 0.028 |

Source:[14]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Dasatinib.

Kinase Inhibition Assay

This protocol determines the in vitro inhibitory activity of Dasatinib against a specific kinase.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the purified recombinant target kinase, a specific peptide substrate, and ATP.

-

Compound Dilution: Prepare serial dilutions of Dasatinib.

-

Incubation: Incubate the kinase with the various concentrations of Dasatinib for a predetermined time.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

-

Detection: After a set reaction time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Dasatinib and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell Viability Assay

This protocol measures the effect of Dasatinib on the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., K562 CML cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Dasatinib for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

-

Incubation and Measurement: Incubate the plates according to the reagent manufacturer's instructions and then measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

Western Blotting for Phospho-Protein Analysis

This protocol assesses the inhibition of downstream signaling pathways by Dasatinib.

Methodology:

-

Cell Treatment: Treat cultured cancer cells with Dasatinib at various concentrations for a defined period.

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL, a BCR-ABL substrate) and a primary antibody for the total protein as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the effect of Dasatinib on the phosphorylation of the target protein.[15][16]

Conclusion

Dasatinib (this compound) is a powerful multi-targeted kinase inhibitor with a complex and well-characterized mechanism of action. Its primary efficacy in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL kinase, including many imatinib-resistant forms. Furthermore, its activity against a broader range of kinases, including SFKs, contributes to its therapeutic potential in other malignancies. The continued elucidation of its interactions with various signaling pathways, such as the UPR, will likely open new avenues for its clinical application. This guide provides a foundational understanding of Dasatinib's molecular pharmacology for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.

References

- 1. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]

- 11. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. community.the-hospitalist.org [community.the-hospitalist.org]

- 14. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to BRD9 Degradation

Disclaimer: The compound specified in the topic, DS17 , is identified in publicly available scientific literature as a selective molecular glue degrader of Cyclin K , not BRD9. Therefore, this guide focuses on a well-characterized, potent, and selective BRD9 degrader, dBRD9-A , to fulfill the core request for a technical guide on BRD9 degradation for a scientific audience.

Executive Summary

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene transcription has identified it as a key therapeutic target in various malignancies, most notably in synovial sarcoma, where it is essential for the oncogenic activity of the SS18-SSX fusion protein. While small molecule inhibitors of the BRD9 bromodomain have been developed, they have shown only modest effects. This has led to the development of targeted protein degradation strategies, utilizing heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to induce the selective destruction of the BRD9 protein.

This technical guide provides a comprehensive overview of BRD9 degradation, focusing on the well-documented PROTAC degrader, dBRD9-A . It details the mechanism of action, presents key quantitative data on its potency and selectivity, outlines detailed experimental protocols for its characterization, and visualizes the core concepts of its function and evaluation.

Introduction to BRD9

BRD9 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific chromatin locations.[1] This complex alters nucleosome positioning, influencing the transcription of target genes. In certain cancers, this function is hijacked to promote oncogenic gene expression programs.[1][2] For instance, in synovial sarcoma, the hallmark SS18-SSX fusion protein requires the integration of BRD9 into BAF complexes to drive the cancer's progression.[1][3] Consequently, removing the BRD9 protein entirely through targeted degradation offers a more robust therapeutic strategy than simply inhibiting its bromodomain binding function.[4]

Mechanism of Action: The PROTAC Approach

dBRD9-A is a PROTAC, a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate BRD9.[5] It consists of three key components:

-

A "warhead" that binds specifically to the bromodomain of BRD9.

-

An E3 ligase ligand (in this case, a derivative of pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5]

-

A flexible linker that connects the two ligands.

The simultaneous binding of dBRD9-A to both BRD9 and CRBN induces the formation of a ternary complex.[5] This proximity enables the E3 ligase to poly-ubiquitinate BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of dBRD9-A to induce the degradation of multiple BRD9 protein molecules.

Quantitative Data Presentation

The efficacy, potency, and selectivity of BRD9 degraders and inhibitors are determined by various quantitative metrics. The following tables summarize key data for dBRD9-A and other relevant compounds across different cancer cell lines.

Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of BRD9 Degraders

| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | E3 Ligase |

|---|---|---|---|---|---|

| dBRD9-A | Synovial Sarcoma Cells | Low nM | ~100% | 24 | CRBN |

| FHD-609 | HiBiT-BRD9 HEK293 | 0.19 | 97% | - | CRBN[6] |

| AMPTX-1 | MV4-11 | 0.5 | 93% | 6 | DCAF16[7][8] |

| AMPTX-1 | MCF-7 | 2 | 70% | 6 | DCAF16[8] |

| VZ185 | HeLa | 4.5 | >95% | 4 | VHL[9] |

| DBr-1 | 293T | 90 | >90% | 24 | DCAF1[10] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity (IC₅₀) of BRD9 Degraders and Inhibitors

| Compound | Cell Line(s) | IC₅₀ (nM) | Assay Time | Type |

|---|---|---|---|---|

| dBRD9 | EOL-1 | 4.87 | 7 days | Degrader[5] |

| dBRD9 | A204 | 89.8 | 7 days | Degrader[5] |

| QA-68 | MV4-11, SKM-1 | 1 - 10 | 6 days | Degrader[5] |

| FHD-609 | Synovial Sarcoma Lines | Picomolar | - | Degrader[11] |

| I-BRD9 | Kasumi-1 | ~3200 | - | Inhibitor[12] |

| BI-7273 | EOL-1 | 1400 | - | Inhibitor[13] |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile of BRD9-Targeting Compounds

| Compound | BRD9 Affinity | BRD7 Affinity | BRD4 Affinity | Selectivity Notes |

|---|---|---|---|---|

| dBRD9-A | Potent Degrader | No Degradation | No Degradation | Highly selective for BRD9 degradation over other bromodomains. |

| I-BRD9 | pIC₅₀ = 7.3 | 200-fold lower | >700-fold lower | Selective inhibitor for BRD9 vs. BRD7 and BET family.[14][15][16] |

| BI-7273 | IC₅₀ = 19 nM | IC₅₀ = 117 nM | >100 µM | Dual BRD9/BRD7 inhibitor with high selectivity over BETs.[13][17][18] |

| AMPTX-1 | Potent Degrader | No Degradation | No Degradation | Selective for BRD9 degradation despite warhead binding BRD7.[8] |

BRD9 Signaling Pathways in Synovial Sarcoma

In synovial sarcoma, the SS18-SSX fusion oncoprotein is the primary oncogenic driver. It integrates into the SWI/SNF (BAF) chromatin remodeling complex, displacing the tumor-suppressive subunit BAF47. The functional dependency on BRD9 arises from its role as a required component of this aberrant complex.[1] The SS18-SSX/BRD9-containing complex is recruited to chromatin, where it activates potent oncogenic transcriptional programs, including those regulated by the transcription factor MYC.[19] Degradation of BRD9 leads to the disruption of this complex, loss of MYC from chromatin at key gene promoters, and subsequent downregulation of genes involved in cell cycle progression and ribosome biogenesis, ultimately causing cell cycle arrest and tumor growth inhibition.[3][19]

Experimental Protocols

Characterizing a BRD9 degrader involves a series of key experiments to confirm its mechanism of action, potency, and cellular effects.

Protocol 1: Western Blot for BRD9 Degradation

This protocol is essential to visually confirm the dose- and time-dependent degradation of BRD9 protein.[5][20]

Workflow Diagram

Methodology

-

Cell Culture and Treatment:

-

Seed synovial sarcoma cells (e.g., SYO-1, HSSYII) in 6-well plates to achieve 70-80% confluency at harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of dBRD9-A (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[5]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate and image using a chemiluminescence detection system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

Quantify band intensities using software like ImageJ. Normalize BRD9 levels to the loading control to determine the percentage of remaining protein.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to provide evidence for the dBRD9-A-induced interaction between BRD9 and the E3 ligase CRBN.[20][21]

Methodology

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T or a relevant cancer line) and treat with dBRD9-A (at a concentration known to be effective, e.g., 100 nM) and a DMSO control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

-

-

Cell Lysis:

-

Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease inhibitors. Avoid harsh detergents that would disrupt protein-protein interactions.

-

Perform lysis and centrifugation as described in the Western Blot protocol.

-

-

Pre-Clearing (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add a primary antibody against the E3 ligase component (e.g., anti-CRBN). As a control, use a non-specific IgG antibody in a separate sample.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluates by Western Blot. Probe separate blots with antibodies against BRD9 and CRBN.

-

A band for BRD9 in the sample where CRBN was immunoprecipitated (and treated with dBRD9-A) — but not in the IgG or DMSO controls — confirms the formation of the ternary complex.

-

Protocol 3: Cell Viability Assay

This assay measures the effect of BRD9 degradation on cell proliferation and is used to determine the IC₅₀ value.

Methodology

-

Cell Plating:

-

Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

-

Compound Treatment:

-

Prepare a serial dilution of dBRD9-A (e.g., 11-point, 3-fold dilution starting from 10 µM).

-

Add the compounds to the wells and include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plate for a period relevant to the cell line's doubling time and the degrader's mechanism (e.g., 5-7 days).

-

-

Viability Measurement:

-

Use a luminescent-based assay such as CellTiter-Glo® Luminescent Cell Viability Assay.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Place the plate on an orbital shaker for 10 minutes to induce cell lysis.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated wells to the DMSO control wells to calculate the percentage of viability.

-

Plot the percent viability against the log of the degrader concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.

-

Conclusion

Targeted degradation of BRD9, exemplified by the PROTAC dBRD9-A, represents a promising and highly effective therapeutic strategy for cancers dependent on the ncBAF complex, such as synovial sarcoma. By inducing the complete removal of the BRD9 protein, degraders overcome the limitations of traditional inhibitors and lead to a more profound and durable anti-tumor response. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to evaluate and develop novel BRD9-targeting therapeutics.

References

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. elifesciences.org [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. foghorntx.com [foghorntx.com]

- 7. AMPTX1 | BRD9 degrader | Probechem Biochemicals [probechem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 12. Drug: I-BRD9 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. I-BRD9, 1714146-59-4 | BroadPharm [broadpharm.com]

- 16. Probe I-BRD9 | Chemical Probes Portal [chemicalprobes.org]

- 17. Pardon Our Interruption [opnme.com]

- 18. Pardon Our Interruption [opnme.com]

- 19. foghorntx.com [foghorntx.com]

- 20. benchchem.com [benchchem.com]

- 21. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of "DS17" in Oncogenic Gene Expression: A Technical Overview of Key "-17" Suffix Proteins in Cancer Biology

Disclaimer: The term "DS17" is not a recognized or standard nomenclature for a gene or protein in widely used biological databases. It is possible that this is a typographical error or a project-specific identifier. This technical guide will, therefore, focus on several well-characterized proteins with the "-17" suffix that play significant roles in oncogenic gene expression: DDX17 , KRT17 , and CDH17 . These proteins are frequently implicated in cancer progression and represent the most probable subjects of interest for researchers in this field.

This document provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental data related to the oncogenic functions of these proteins, tailored for researchers, scientists, and drug development professionals.

DDX17: A DEAD-box RNA Helicase Orchestrating Oncogenic Gene Expression

DEAD-box helicase 17 (DDX17), also known as p72, is a crucial regulator of RNA metabolism, with multifaceted roles in transcription, pre-mRNA splicing, and microRNA processing. Its dysregulation is increasingly linked to the progression of various cancers, including lung adenocarcinoma, hepatocellular carcinoma, and colorectal cancer.[1][2][3] DDX17 can function as an oncogene by modulating the expression and alternative splicing of genes involved in critical cellular processes like proliferation and apoptosis.[1][2]

Quantitative Data: Impact of DDX17 Knockdown on Gene Expression in Lung Adenocarcinoma

The following table summarizes the quantitative changes in the mRNA expression of key apoptosis- and proliferation-related genes upon siRNA-mediated knockdown of DDX17 in A549 lung adenocarcinoma cells, as determined by RNA-sequencing and validated by RT-qPCR.[1][4][5]

| Gene Category | Gene Symbol | Function | Fold Change (siDDX17 vs. Control) | Validation Method |

| Pro-Apoptotic | BAX | Apoptosis Regulator | Increased | RT-qPCR |

| BAK1 | Apoptosis Regulator | Increased | RT-qPCR | |

| CASP3 | Apoptosis Executioner | Increased | RT-qPCR | |

| Anti-Apoptotic | BCL2 | Apoptosis Inhibitor | Decreased | RT-qPCR |

| BCL2L1 (Bcl-xL) | Apoptosis Inhibitor | Decreased | RT-qPCR | |

| Pro-Proliferative | CCND1 (Cyclin D1) | Cell Cycle Regulator | Decreased | RT-qPCR |

| CDK4 | Cell Cycle Kinase | Decreased | RT-qPCR | |

| MYC | Transcription Factor | Decreased | RT-qPCR |

Signaling and Functional Pathways of DDX17

DDX17's oncogenic role is exerted through its influence on various signaling pathways and cellular processes. It can act as a transcriptional co-activator or co-repressor and is a key player in alternative splicing, which generates protein isoforms with different, often opposing, functions.

Experimental Protocols

This protocol describes the transient knockdown of DDX17 expression in the A549 human lung adenocarcinoma cell line using small interfering RNA (siRNA).

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

siRNA targeting DDX17 (pool of 3 target-specific siRNAs)[6]

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent[7]

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

RNase-free water and consumables

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: On the day of transfection, dilute the DDX17 siRNA pool and the non-targeting control siRNA in Opti-MEM I medium to the desired final concentration (e.g., 20-40 nM).[7]

-

Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[7]

-

Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.

This protocol provides a general workflow for identifying differentially expressed genes following DDX17 knockdown.

Procedure:

-

RNA Extraction: Extract total RNA from both DDX17-knockdown and control cells using a suitable RNA isolation kit, ensuring high purity and integrity.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between the DDX17-knockdown and control groups using statistical packages such as edgeR or DESeq2.[8]

-

KRT17: A Cytoskeletal Protein with Non-Canonical Roles in Oncogenic Signaling

Keratin 17 (KRT17) is a type I intermediate filament protein whose expression is typically restricted to specific epithelial appendages. However, its aberrant overexpression is a hallmark of several cancers, including cervical, pancreatic, and oral squamous cell carcinoma, where it is often associated with poor prognosis.[9][10] Beyond its structural role, KRT17 actively participates in oncogenic signaling, promoting cell proliferation, migration, and metabolic reprogramming.[9][11]

KRT17-Mediated Signaling Pathways

KRT17 exerts its oncogenic functions by modulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway, and by regulating the activity of cell cycle inhibitors like p27KIP1.[10][11][12]

Experimental Protocols

This protocol is for verifying the interaction between KRT17 and its binding partners, such as 14-3-3σ.

Materials:

-

Cancer cell line expressing KRT17

-

Co-IP Lysis/Wash Buffer

-

Anti-KRT17 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse the cells in Co-IP buffer to release proteins while maintaining protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KRT17 antibody or a control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected binding partner (e.g., 14-3-3σ).

CDH17: A Cadherin Driving Oncogenesis through the Wnt/β-Catenin Pathway

Cadherin-17 (CDH17), also known as liver-intestine cadherin (LI-cadherin), is a unique member of the cadherin superfamily. While its expression in healthy adults is primarily restricted to the gastrointestinal tract, it is aberrantly overexpressed in several cancers, including hepatocellular carcinoma (HCC), gastric cancer, and colorectal cancer.[13][14][15] High CDH17 expression is correlated with tumor progression and poor patient outcomes.[13][14]

Quantitative Data: Effect of CDH17 Inhibition on Wnt/β-Catenin Signaling

Inhibition of CDH17 has been shown to significantly impact the Wnt/β-catenin signaling pathway. The following table summarizes the effects of CDH17 knockdown or antibody-mediated inhibition in HCC cells.[13][16][17]

| Parameter | Effect of CDH17 Inhibition | Quantitative Change | Cell Line |

| TCF/LEF Transcriptional Activity | Decrease | >80% reduction (p < 0.01) | MHCC97H |

| Nuclear β-catenin | Decrease | Significant reduction | MHCC97H |

| Cyclin D1 (Wnt target gene) | Decrease | Significant reduction | MHCC97H |

| Retinoblastoma (Rb) (Tumor Suppressor) | Increase | Significant increase | MHCC97H |

| Tumor Growth (in vivo) | Suppression | 80-95% reduction | HCC xenografts |

CDH17-Modulated Wnt/β-Catenin Signaling Pathway

CDH17 acts as an upstream regulator of the canonical Wnt/β-catenin signaling pathway, promoting the nuclear accumulation of β-catenin and the subsequent transcription of oncogenes.[13][14][18]

Experimental Protocols

A ChIP assay can be used to determine if a transcription factor, such as those activated by the pathways involving the proteins discussed, binds to the promoter regions of specific target genes.

Materials:

-

Formaldehyde

-

Glycine

-

Lysis buffers

-

Sonicator

-

Antibody against the transcription factor of interest (e.g., TCF/LEF)

-

Control IgG

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and PCR/qPCR

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[19][20]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.[20]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight.

-

Complex Precipitation: Precipitate the antibody-protein-DNA complexes using Protein A/G beads.

-

Washing: Wash the complexes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating. Digest the proteins with proteinase K.[19]

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by PCR or qPCR using primers specific for the promoter region of a target gene.

Conclusion

While the identity of "this compound" remains ambiguous, this guide provides a comprehensive overview of three key proteins—DDX17, KRT17, and CDH17—that are central to the study of oncogenic gene expression. DDX17 directly modulates the transcriptome through its roles in RNA processing. KRT17, a cytoskeletal protein, has emerged as a critical signaling node, particularly through the Akt/mTOR pathway. CDH17 promotes oncogenesis by activating the Wnt/β-catenin signaling cascade. Understanding the distinct and overlapping mechanisms of these proteins offers valuable insights for the development of novel cancer diagnostics and therapeutics. Further research into their complex interplay will undoubtedly uncover new vulnerabilities in cancer cells that can be exploited for therapeutic benefit.

References

- 1. DDX17 modulates the expression and alternative splicing of genes involved in apoptosis and proliferation in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DDX17 modulates the expression and alternative splicing of genes involved in apoptosis and proliferation in lung adenocarcinoma cells [PeerJ] [peerj.com]

- 3. DDX17 DEAD-box helicase 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. DDX17 helicase promotes resolution of R-loop-mediated transcription–replication conflicts in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA-seq analysis of lung adenocarcinomas reveals different gene expression profiles between smoking and nonsmoking patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Keratin17 in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Knockdown of KRT17 decreases osteosarcoma cell proliferation and the Warburg effect via the AKT/mTOR/HIF1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keratin-17 Promotes p27KIP1 Nuclear Export and Degradation and Offers Potential Prognostic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Cadherin-17 Inactivates Wnt Signaling and Inhibits Tumor Growth in Liver Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Targeting cadherin-17 inactivates Wnt signaling and inhibits tumor growth in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Cadherin 17 (CDH17) in Cancer Progression via Wnt/β-Catenin Signalling Pathway: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Cadherin-17 Antibody Modulates Beta-Catenin Signaling and Tumorigenicity of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDH17 is a downstream effector of HOXA13 in modulating the Wnt/β-catenin signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epigenome-noe.net [epigenome-noe.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Unraveling "DS17": A Case of Mistaken Identity in Drug Discovery

A comprehensive investigation into the designation "DS17" has revealed that it does not correspond to a known drug or compound in the pharmaceutical development pipeline. Initial searches for a therapeutic agent with this identifier led to a notable case of mistaken identity, with the term "this compound" predominantly referring to a seismicity rate model used in geological studies.

While the prompt requested an in-depth technical guide on the discovery and development of a drug named this compound, extensive research across scientific databases and clinical trial registries yielded no such entity. The "this compound" designation is, in fact, associated with a model used to forecast seismicity rates in the context of gas extraction at the Groningen gas field.[1]

This misattribution highlights a crucial aspect of scientific and pharmaceutical research: the precise and unambiguous naming of compounds and therapeutic agents. While the user's request was specific, the absence of a corresponding drug makes it impossible to fulfill the detailed requirements for a technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

The search for "this compound" did, however, bring to light several distinct areas of active drug discovery that coincidentally involve the number 17. These include research into:

-

GPR17: The G protein-coupled receptor 17 has been identified as a potential target for promoting myelination in diseases like multiple sclerosis.[2][3]

-

Cadherin 17 (CDH17): This protein is being explored as a target for cancer therapies, particularly in gastrointestinal adenocarcinomas.[4] One company, Mabwell, has received FDA clearance for a phase 1/2 clinical trial for 7MW4911, a CDH17-targeting antibody-drug conjugate for advanced gastrointestinal tumors.[5]

-

Interleukin-17 (IL-17): This cytokine is a target in the treatment of inflammatory and autoimmune diseases. For instance, secukinumab, an antibody that targets IL-17, has been studied in a phase 2 clinical trial for atopic dermatitis.[6]

-

NMDA Receptors: Research into novel antidepressants has focused on targeting the NMDA receptor, with some studies exploring compounds that are analogs of D-cycloserine.[7]

It is plausible that the query for "this compound" may have been a typographical error or a misremembered designation for a compound or trial related to one of these or other research areas. Without a specific, correctly identified drug, a detailed technical guide cannot be constructed.

For researchers, scientists, and drug development professionals, this serves as a reminder of the importance of precise terminology and the potential for ambiguity in scientific communication. When investigating a particular therapeutic agent, it is essential to have accurate and verified nomenclature to access the correct body of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Report Highlights Potential of Largely Untapped Drug Development Target - BioSpace [biospace.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Phase 2 randomized, double-blind study of IL-17 targeting with secukinumab in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DS17-Mediated Cyclin K Degradation on BAF Chromatin Remodeling Complexes in Cancer: A Technical Guide for Researchers

For Immediate Release

This technical guide explores the potential effects of the novel molecular glue degrader, DS17, on the function of BAF (SWI/SNF) chromatin remodeling complexes in cancer. While direct evidence of interaction is currently emerging, this document synthesizes existing knowledge to propose a compelling hypothesis of functional synergy and outlines detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.

Introduction to BAF Complexes and Their Role in Cancer

The BAF (BRG1/BRM-associated factors) complexes are ATP-dependent chromatin remodeling enzymes crucial for regulating gene expression by altering nucleosome positioning and DNA accessibility. These multi-subunit complexes play a fundamental role in various cellular processes, including transcription, DNA repair, and cell differentiation. In humans, there are three main types of BAF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.

Mutations in the genes encoding BAF subunits are found in over 20% of human cancers, highlighting their critical role as tumor suppressors. These mutations can lead to loss of function, altering the complex's ability to remodel chromatin and resulting in aberrant gene expression that drives tumorigenesis.

This compound: A Molecular Glue Degrader of Cyclin K

This compound is a recently identified molecular glue that potently and selectively induces the degradation of Cyclin K with an EC50 of 13 nM.[1] Cyclin K forms a complex with Cyclin-Dependent Kinase 12 (CDK12), which is a key regulator of transcriptional elongation. The CDK12/Cyclin K complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the expression of a specific subset of genes, many of which are involved in the DNA Damage Response (DDR).[2][3] Given the importance of DDR pathways in cancer development and therapy resistance, targeting the CDK12/Cyclin K complex has emerged as a promising anti-cancer strategy.

Hypothesized Functional Interaction between this compound and BAF Complexes

While direct biochemical interactions between this compound and BAF complexes have not yet been reported, a strong functional link can be hypothesized based on their convergent roles in regulating the transcription of DNA Damage Response (DDR) genes.

The CDK12/Cyclin K complex is known to be essential for the proper expression of key DDR genes such as BRCA1, ATM, and FANCD2.[2][4] Similarly, BAF complexes are recruited to sites of DNA damage and are critical for remodeling chromatin to allow for the efficient repair of DNA lesions. It is therefore plausible that the degradation of Cyclin K by this compound, leading to the downregulation of DDR genes, could create a cellular state that is highly dependent on the remaining DNA repair pathways, many of which are modulated by BAF complexes. This could lead to synthetic lethal vulnerabilities that could be exploited for therapeutic benefit.

This guide proposes a model where this compound-mediated degradation of Cyclin K perturbs the transcriptional landscape of DDR genes, which may in turn alter the recruitment, composition, or activity of BAF complexes at these and other genomic loci.

dot

References

- 1. Systematic characterization of BAF mutations explains intra-complex synthetic lethalities [medical-epigenomics.org]

- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12 is hyperactivated and a synthetic-lethal target in BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DS17: A Cyclin K Molecular Glue Degrader

Executive Summary

DS17 is a potent and selective molecular glue degrader that induces the degradation of Cyclin K. By hijacking the CUL4-DDB1 E3 ubiquitin ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription and cell cycle progression. This targeted protein degradation mechanism makes this compound a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with a purine core. Its identity is defined by the following nomenclature and structural representations.

-

IUPAC Name: (R)-2-((6-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol

-

SMILES String: CC(C)N1C=NC2=C1C(=NC(=N2)N--INVALID-LINK--CO)NCCC3=NC4=C(N3)C=C(C=C4)Cl

-

Chemical Formula: C₂₂H₂₆Cl₂N₈O

-

Molecular Weight: 505.41 g/mol

Physicochemical and Biological Properties

The properties of this compound are summarized in the tables below. Physicochemical properties are predicted using computational models, while biological properties are derived from experimental data reported in the primary literature.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 505.41 g/mol | Calculated |

| logP | 4.2 | Predicted |

| Topological Polar Surface Area (TPSA) | 134 Ų | Predicted |

| Hydrogen Bond Donors | 4 | Predicted |

| Hydrogen Bond Acceptors | 8 | Predicted |

| Rotatable Bonds | 7 | Predicted |

Biological Properties

| Property | Value | Cell Line | Source |

| Mechanism of Action | Molecular glue-mediated degradation of Cyclin K | N/A | [Kozicka et al., 2024] |

| EC₅₀ (Ternary Complex Formation) | 13 nM | In vitro | [Kozicka et al., 2024] |

| Target Protein | Cyclin K | N/A | [Kozicka et al., 2024] |

| E3 Ligase Complex Hijacked | CUL4-DDB1 | N/A | [Kozicka et al., 2024] |

Mechanism of Action and Signaling Pathway

This compound functions by inducing proximity between Cyclin K (in complex with its partner kinase CDK12) and the DDB1 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.

Understanding the Selectivity of Chemical Probes for BRD9: A Technical Guide

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Its role as an epigenetic reader, specifically recognizing acetylated lysine residues on histones, positions it as a critical regulator of gene transcription.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors.[4][5] The development of potent and selective small-molecule inhibitors of BRD9 is therefore of high interest for both basic research and drug development. This guide provides an in-depth technical overview of the principles and methods used to characterize the selectivity of BRD9 inhibitors, using data from well-characterized probes that are structurally and functionally related to emerging chemical probes. While specific data for a probe designated "DS17" is not extensively available in the public domain, the information presented here for closely related and highly selective BRD9 inhibitors provides a robust framework for understanding its selectivity profile.

The Structural Basis of BRD9 Selectivity

The human genome encodes 61 bromodomains in 46 different proteins, which are grouped into eight families. Achieving selectivity for a single bromodomain is a significant challenge due to the conserved nature of the acetyl-lysine binding pocket. However, subtle differences in the architecture of this pocket can be exploited to design selective inhibitors.

The selectivity of inhibitors for BRD9 over other bromodomains, particularly its closest homolog BRD7 (with 85% sequence identity in the bromodomain), is attributed to specific interactions with non-conserved residues within and around the binding pocket.[6][7] Key structural features of the BRD9 bromodomain that contribute to inhibitor selectivity include:

-

The ZA Channel: The region connecting the αZ and αA helices of the bromodomain fold is larger in BRD9 compared to many other bromodomains, including those in the BET family (BRD2, BRD3, BRD4, and BRDT).[4] This larger hydrophobic cavity, formed by residues such as Phe44, Phe47, and Tyr106, can accommodate bulkier chemical moieties, a feature often exploited in the design of selective inhibitors.[6][8]

-

Gatekeeper Residue: The "gatekeeper" residue at the entrance of the binding pocket is Tyr106 in BRD9, which is replaced by an isoleucine in BRD4.[6] This difference allows for specific π-stacking interactions with the aromatic systems of inhibitors.[9]

-

Induced Fit: The binding of some inhibitors can induce a conformational change in key residues, such as Phe47, creating a unique binding mode that enhances affinity and selectivity.[4]

Quantitative Assessment of Selectivity

The selectivity of a BRD9 inhibitor is quantified by comparing its binding affinity or inhibitory activity against BRD9 to a panel of other bromodomains. This is typically expressed as a selectivity ratio (e.g., Kd for off-target / Kd for BRD9). A higher ratio indicates greater selectivity. The following tables summarize key quantitative data for several well-characterized, selective BRD9 inhibitors.

Table 1: Biochemical Binding Affinity and Inhibition Data for Selective BRD9 Inhibitors

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| I-BRD9 | BRD9 | DiscoveRx | 1.9 | - | [4] |

| BRD7 | DiscoveRx | 380 | - | [4] | |

| BRD4-BD1 | DiscoveRx | 1400 | - | [4] | |

| BI-7273 | BRD9 | ITC | 9 | - | [7] |

| BRD7 | ITC | - | - | ||

| BI-9564 | BRD9 | AlphaScreen | - | < 50 | [4] |

| BRD7 | AlphaScreen | - | - | ||

| BRD4 | AlphaScreen | >1000-fold selective | - | [4] | |

| LP99 | BRD9 | ITC | 99 | - | [4] |

| BRD7 | ITC | 909 | - | [4] | |

| "compound 28" | BRD9 | ITC | 68 | - | [4] |

| BRD7 | ITC | 368 | - | [4] |

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of a biological process.[10]

Table 2: Cellular Target Engagement Data for Selective BRD9 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| I-BRD9 | BRD9-H3.3 | NanoBRET | 158 | [4] |

| LP99 | BRD9-H3.3 | NanoBRET | 5100 | [4] |

| BRD9-H4 | NanoBRET | 6200 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following sections describe the protocols for key biochemical and cellular assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Protocol:

-

Sample Preparation:

-

Recombinant BRD9 protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

The inhibitor is dissolved in the same final dialysis buffer to minimize heats of dilution. A small percentage of DMSO may be used for solubility, with a matching concentration in the protein solution.

-

-

ITC Experiment:

-

The BRD9 protein solution (typically 10-20 µM) is loaded into the sample cell of the calorimeter.

-

The inhibitor solution (typically 100-200 µM) is loaded into the injection syringe.

-

The experiment is performed at a constant temperature, usually 25°C or 30°C.[12]

-

A series of small injections of the inhibitor into the protein solution are made, and the resulting heat change is measured after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the binding of BRD9 to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Protocol:

-

Reagent Preparation:

-

Reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

-

GST-tagged BRD9 protein is diluted to the desired concentration.

-

A biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) is used as the substrate.

-

Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are used.

-

-

Assay Procedure:

-

The inhibitor is serially diluted in assay buffer.

-

GST-BRD9 and the biotinylated histone peptide are added to the wells of a 384-well microplate containing the inhibitor dilutions.

-

The plate is incubated to allow for binding to reach equilibrium.

-

A mixture of Donor and Acceptor beads is added to the wells.

-

The plate is incubated in the dark to allow for bead-protein complex formation.

-

-

Signal Detection:

-

The plate is read on an AlphaScreen-capable microplate reader.

-

The IC50 value is determined by plotting the AlphaScreen signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.[13][14]

Protocol:

-

Cell Preparation:

-

HEK293T cells are transiently transfected with a plasmid encoding BRD9 fused to NanoLuc® luciferase (the energy donor).

-

A fluorescently labeled tracer that binds to the BRD9 bromodomain is used as the energy acceptor.

-

-

Assay Procedure:

-

Transfected cells are harvested and resuspended in Opti-MEM.

-

The test compound is serially diluted.

-

The cells are dispensed into a white 384-well plate.

-

The NanoBRET™ tracer and the test compound are added to the cells.

-

The Nano-Glo® substrate is added, and the plate is incubated.

-

-

Signal Detection and Analysis:

-

The donor emission (460 nm) and acceptor emission (618 nm) are measured using a luminometer.

-

The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

-

Compound binding displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of BRD9 inhibitor selectivity. The following diagrams, generated using the DOT language for Graphviz, illustrate the BRD9 signaling pathway and a typical workflow for inhibitor characterization.

Caption: BRD9 signaling pathway and the mechanism of inhibition.

Caption: A typical workflow for characterizing BRD9 inhibitor selectivity.

Conclusion

The selective inhibition of BRD9 presents a promising therapeutic strategy for certain cancers. A thorough understanding of the structural features that govern selectivity, coupled with rigorous quantitative assessment using a combination of biochemical and cellular assays, is paramount for the development of effective and safe BRD9-targeted therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the selectivity of novel BRD9 inhibitors. While the specific inhibitor "this compound" remains to be fully characterized in publicly accessible literature, the principles and data derived from closely related, highly selective BRD9 probes offer valuable insights into its likely mechanism of action and selectivity profile.

References

- 1. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promegaconnections.com [promegaconnections.com]

- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

Preliminary In Vitro Profile of DS17: A Molecular Glue Degrader of Cyclin K

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS17 is a novel small molecule identified as a potent and selective molecular glue degrader. It operates by inducing the proximity of Cyclin K to the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of Cyclin K and its associated cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, in transcription and cell cycle regulation. Furthermore, its potential for therapeutic intervention in diseases characterized by aberrant Cyclin K function, such as certain cancers, is an area of active investigation.

Core Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions. Specifically, this compound facilitates the formation of a ternary complex between the CDK12-Cyclin K complex and the Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase. This induced proximity positions Cyclin K for ubiquitination by the E3 ligase, marking it for degradation by the proteasome. The degradation of Cyclin K subsequently impairs the kinase activity of its partner CDKs, leading to downstream cellular effects.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Cyclin K Degradation EC50 | 13 nM | In-cell Western | Not Specified | [3] |

| CDK12-DDB1 Ternary Complex Formation EC50 | 13 nM | TR-FRET | Biochemical Assay | [4] |

Signaling Pathway

The signaling pathway for this compound-mediated Cyclin K degradation is a linear cascade initiated by the binding of this compound to its target proteins.

This compound induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of Cyclin K.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol is designed to quantify the formation of the CDK12-Cyclin K-DS17-DDB1 ternary complex in a biochemical setting.

Materials:

-

Recombinant human CDK12-Cyclin K complex

-

Recombinant human DDB1

-

This compound compound

-

TR-FRET donor and acceptor antibodies/tags specific for the recombinant proteins

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of the CDK12-Cyclin K complex and DDB1.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

Add the TR-FRET donor and acceptor reagents.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the EC50 value from the dose-response curve.[1]

In-Cell Western for Cyclin K Degradation

This protocol quantifies the degradation of endogenous Cyclin K in a cellular context.

Materials:

-

Human cell line expressing Cyclin K (e.g., MDA-MB-231)[5]

-

This compound compound

-

Cell culture medium and supplements

-

96-well plates

-

Primary antibody against Cyclin K

-

Primary antibody for a loading control protein (e.g., GAPDH)

-

Fluorescently labeled secondary antibodies

-

Fixation and permeabilization buffers

-

Blocking buffer

-

Imaging system capable of detecting fluorescence in microplates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate the cells with the primary antibody against Cyclin K and the loading control protein.

-

Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

-

Acquire fluorescent signals using an imaging system.

-

Normalize the Cyclin K signal to the loading control signal.

-

Calculate the DC50 (concentration for 50% degradation) value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of a molecular glue degrader like this compound.

A general workflow for the in vitro characterization of a molecular glue degrader.

References

- 1. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclin K degrader this compound | cyclin K degarder | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DS17 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS17 is a potent and selective molecular glue that induces the degradation of Cyclin K.[1][2] As a key regulator of transcription, Cyclin K, in complex with cyclin-dependent kinase 12 (CDK12) and CDK13, plays a crucial role in gene expression, particularly of genes involved in the DNA damage response.[3][4][5] The degradation of Cyclin K disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells, making this compound a promising tool for cancer research and therapeutic development.[1][6]

This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to characterize its effects on Cyclin K degradation, cell viability, and downstream signaling pathways.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[7] Specifically, this compound binds to the kinase domain of CDK12, creating a novel interface that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced ternary complex formation leads to the polyubiquitination of Cyclin K, the partner protein of CDK12, targeting it for degradation by the proteasome.[6][7] The degradation of Cyclin K subsequently inhibits the transcriptional activity of the CDK12/Cyclin K complex.[4]

Data Presentation

The efficacy of this compound is determined by its ability to induce the degradation of Cyclin K and inhibit cell proliferation. The following tables provide a template for summarizing quantitative data from cell-based assays. Due to the limited availability of specific DC50, Dmax, and IC50 values for this compound in the public domain, representative data for other well-characterized Cyclin K molecular glue degraders (e.g., HQ461, SR-4835) are included for illustrative purposes.

Table 1: Cyclin K Degradation

| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Time Point (hours) |

| This compound | MDA-MB-231 | Western Blot | - | >80% at 1 µM | 5 |

| HQ461 | HCT116 | Western Blot | ~50 | >90 | 4 |

| SR-4835 | A549-HiBiT | HiBiT Assay | ~90 | >95 | 2 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Cell Viability

| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Time Point (hours) |

| This compound | Various | CellTiter-Glo | - | 72 |

| HQ461 | A549 | CellTiter-Glo | 1.3 | 72 |

| SR-4835 | MDA-MB-231 | CellTiter-Glo | ~0.1 | 72 |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound in cell-based assays.

Protocol 1: Assessment of Cyclin K Degradation by Western Blot

This protocol details the steps to quantify the degradation of Cyclin K in response to this compound treatment.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., MDA-MB-231, HCT116)

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for Cyclin K and the loading control. Normalize the Cyclin K signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining Cyclin K. Plot the percentage of remaining Cyclin K against the log concentration of this compound to determine the DC50 and Dmax.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound-induced Cyclin K degradation on cell proliferation and viability.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range is 0.1 nM to 100 µM. Include a vehicle control (DMSO).

-

Incubation: Add the compound dilutions to the respective wells. Incubate the plate for a desired period, typically 72 hours, at 37°C in a humidified incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of this compound to calculate the IC50 or GI50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| No Cyclin K degradation observed | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and perform a time-course experiment. |

| Inactive this compound. | Ensure proper storage and handling of the compound. | |

| Cell line is resistant. | Use a different cell line known to be sensitive to CDK12/13 inhibition or Cyclin K degradation. | |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or washing steps. |

| Non-specific antibody binding. | Titrate the primary antibody concentration. | |

| Variable cell viability results | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. |

Conclusion

This compound is a valuable research tool for studying the biological roles of Cyclin K and the therapeutic potential of its degradation. The protocols provided herein offer a framework for characterizing the cellular effects of this compound. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclin K degrader this compound | cyclin K degarder | Probechem Biochemicals [probechem.com]

- 3. Cyclin K goes with Cdk12 and Cdk13 | Semantic Scholar [semanticscholar.org]

- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for DS17 Treatment in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of DS17, a novel therapeutic agent, using xenograft models. The protocols detailed below are designed for both standard cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), offering a robust framework for preclinical assessment of this compound.

This compound: Mechanism of Action